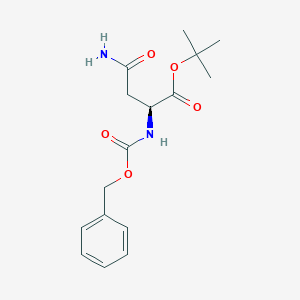

Z-Asn-OtBu

Descripción general

Descripción

Z-L-asparagine tert-butyl ester, commonly referred to as Z-Asn-OtBu, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by its molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol .

Mecanismo De Acción

Target of Action

Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester , is a derivative of the amino acid asparagine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to protect the asparagine residue during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the asparagine residue in the peptide chain. This protects the asparagine from unwanted reactions during the synthesis process . The tert-butyl ester (OtBu) group in this compound serves as a protecting group for the carboxyl function of asparagine .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc/tBu solid-phase peptide synthesis method . In this method, the Fmoc group protects the amino group, and the tBu group protects the side chain of asparagine . After the peptide chain is assembled, the protecting groups are removed in the cleavage stage .

Pharmacokinetics

The properties of this compound, such as its stability and reactivity, can be controlled by adjusting the conditions of the peptide synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful assembly of peptide chains with the correct sequence of amino acids. By protecting the asparagine residues, this compound helps to prevent unwanted side reactions, ensuring the integrity of the peptide product .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the temperature, pH, and the presence of other reagents in the peptide synthesis process . Proper storage and handling of this compound are also crucial for its stability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-L-asparagine tert-butyl ester is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The synthesis is carried out under mild conditions to prevent the degradation of the sensitive asparagine side chain .

Industrial Production Methods

In industrial settings, the synthesis of Z-L-asparagine tert-butyl ester is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Análisis De Reacciones Químicas

Types of Reactions

Z-L-asparagine tert-butyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Z group can be removed under acidic conditions to yield free asparagine.

Coupling Reactions: It can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Deprotection: Commonly performed using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.

Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) under mild conditions.

Major Products Formed

Hydrolysis: Produces asparagine and tert-butyl alcohol.

Deprotection: Yields free asparagine.

Coupling Reactions: Forms peptide bonds with other amino acids, leading to the formation of peptides.

Aplicaciones Científicas De Investigación

Z-L-asparagine tert-butyl ester is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: For the study of protein structure and function.

Medicine: In the development of peptide-based therapeutics.

Industry: Used in the production of synthetic peptides for various applications.

Comparación Con Compuestos Similares

Similar Compounds

Z-L-glutamine tert-butyl ester: Similar in structure but with a different side chain.

Z-L-aspartic acid tert-butyl ester: Similar but with an additional carboxyl group.

Z-L-serine tert-butyl ester: Similar but with a hydroxyl group instead of an amide group.

Uniqueness

Z-L-asparagine tert-butyl ester is unique due to its specific side chain, which contains an amide group. This makes it particularly useful in the synthesis of peptides that require asparagine residues. Its stability and ease of deprotection also make it a preferred choice in peptide synthesis .

Actividad Biológica

Z-Asn-OtBu (Z-Asparagine t-butyl ester) is a derivative of asparagine, an amino acid that plays a critical role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₂N₂O₅

- CAS Number : 2304-96-3

- Molecular Weight : 334.36 g/mol

The synthesis of this compound typically involves the protection of the amino group of asparagine using a Z (benzyloxycarbonyl) group and the esterification of the carboxylic acid with t-butyl alcohol. This method allows for the selective modification of asparagine while maintaining its functional properties. The synthetic route often includes steps such as:

- Protection of the amino group.

- Esterification with t-butyl alcohol.

- Purification via chromatographic techniques.

Biological Properties

This compound exhibits several biological activities that are relevant to its application in pharmaceuticals and biochemistry:

- Antioxidant Activity : Studies have indicated that derivatives of asparagine can exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Neuroprotective Effects : Research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration.

- Influence on Protein Folding : Asparagine derivatives are essential in protein synthesis and folding, impacting the stability and functionality of proteins.

Case Studies and Research Findings

A review of literature reveals various studies that highlight the biological significance of this compound and related compounds:

- Antioxidant Studies :

- Neuroprotective Research :

- Protein Interaction Studies :

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other amino acid derivatives is provided below:

| Compound | Antioxidant Activity | Neuroprotective Effects | Protein Interaction |

|---|---|---|---|

| This compound | Moderate | Positive | Enhances |

| L-Aspartic Acid | Low | Neutral | Neutral |

| D-Asparagine | Moderate | Positive | Inhibits |

Propiedades

IUPAC Name |

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOOSRSKMKBDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426753 | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-85-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25456-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.